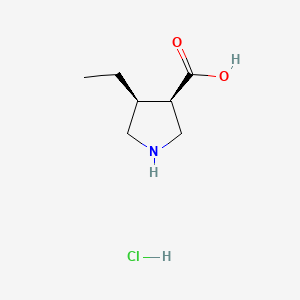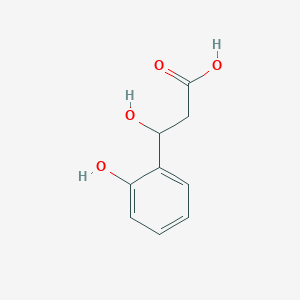
Denatonium hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Denatonium hydroxide is a quaternary ammonium cation known for its extreme bitterness. It is often used as a denaturant and aversive agent to prevent accidental ingestion of toxic substances. This compound is typically available as denatonium benzoate or denatonium saccharide, and it is recognized as the most bitter chemical compound known .
Vorbereitungsmethoden
Denatonium hydroxide can be synthesized through the quaternization of lidocaine with benzyl chloride. The resulting denatonium chloride is then subjected to an anion exchange reaction with sodium hydroxide to produce this compound . Industrial production methods often involve solvent-free reactions or reactions carried out in water at elevated temperatures to achieve high efficiency .
Analyse Chemischer Reaktionen
Denatonium hydroxide undergoes various chemical reactions, including:
Substitution Reactions: It can react with different anions to form various salts, such as denatonium benzoate and denatonium saccharide.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, its quaternary ammonium structure suggests potential reactivity under strong oxidative or reductive conditions.
SN2 Reactions: This compound can participate in nucleophilic substitution reactions, particularly with alkyl halides.
Wissenschaftliche Forschungsanwendungen
Denatonium hydroxide has a wide range of scientific research applications:
Wirkmechanismus
Denatonium hydroxide exerts its effects primarily by activating bitter taste receptors. These receptors, when activated, increase intracellular calcium levels via a G-protein-coupled receptor cascade involving phospholipase C and inositol trisphosphate signaling . This leads to various physiological responses, including neurotransmitter release and muscle relaxation.
Vergleich Mit ähnlichen Verbindungen
Denatonium hydroxide is unique due to its extreme bitterness and its use as an aversive agent. Similar compounds include:
Procaine: Another local anesthetic with a quaternary ammonium structure.
Benzocaine: A local anesthetic used in topical pain relief.
Quercetin, Brucine, Quassin, and Sucrose Octaacetate: Other bitter compounds used in various applications.
This compound stands out due to its unparalleled bitterness and its widespread use in preventing accidental ingestion of harmful substances.
Eigenschaften
Molekularformel |
C21H30N2O2 |
|---|---|
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;hydroxide |
InChI |
InChI=1S/C21H28N2O.H2O/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;/h7-14H,5-6,15-16H2,1-4H3;1H2 |
InChI-Schlüssel |
XJUUDTMUUDAAPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.[OH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate](/img/structure/B13430743.png)
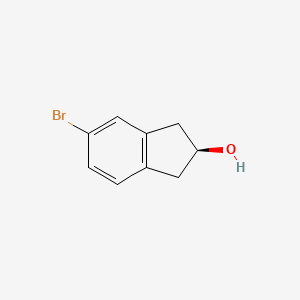
![(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B13430760.png)

![3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B13430766.png)
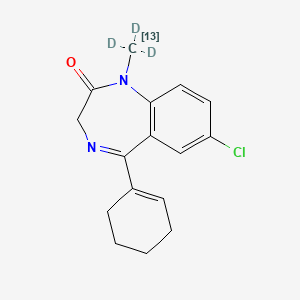
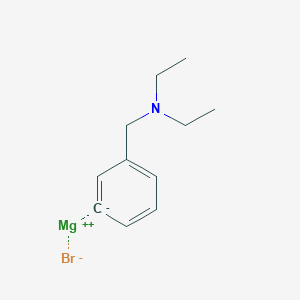
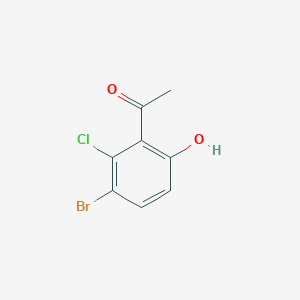
![benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13430784.png)

